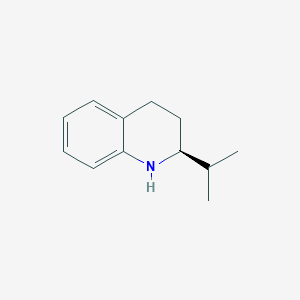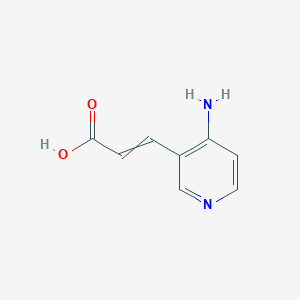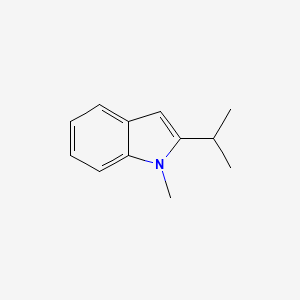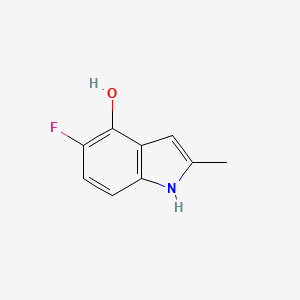![molecular formula C10H19NO B11916524 6-Butoxy-2-azaspiro[3.3]heptane](/img/structure/B11916524.png)
6-Butoxy-2-azaspiro[3.3]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Butoxy-2-azaspiro[33]heptane is a spirocyclic compound that features a unique structural motif Spirocyclic compounds are characterized by a bicyclic system where two rings share a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Butoxy-2-azaspiro[3.3]heptane typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a butoxy-substituted precursor with a nitrogen-containing reagent to form the spirocyclic structure. The reaction conditions often include the use of solvents such as ethanol or methanol and bases like potassium carbonate or sodium hydroxide to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
6-Butoxy-2-azaspiro[3.3]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the spirocyclic structure, potentially leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of functionalized spirocyclic compounds .
Scientific Research Applications
6-Butoxy-2-azaspiro[3
Mechanism of Action
The mechanism by which 6-Butoxy-2-azaspiro[3.3]heptane exerts its effects is largely dependent on its interactions with molecular targets. The spirocyclic structure allows for unique binding interactions with enzymes, receptors, and other biomolecules. These interactions can modulate various biochemical pathways, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Oxa-6-azaspiro[3.3]heptane: This compound shares a similar spirocyclic structure but with an oxygen atom incorporated into the ring system.
2,6-Diazaspiro[3.3]heptane: Another related compound, featuring two nitrogen atoms in the spirocyclic framework.
Uniqueness
6-Butoxy-2-azaspiro[3.3]heptane is unique due to the presence of the butoxy group, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C10H19NO |
|---|---|
Molecular Weight |
169.26 g/mol |
IUPAC Name |
6-butoxy-2-azaspiro[3.3]heptane |
InChI |
InChI=1S/C10H19NO/c1-2-3-4-12-9-5-10(6-9)7-11-8-10/h9,11H,2-8H2,1H3 |
InChI Key |
FVEKIGDOZJYKSI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1CC2(C1)CNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl-1-oxa-5-azaspiro[5.5]undecane](/img/structure/B11916445.png)




![2-Methyl-1,5,6,7-tetrahydroimidazo[4,5-f]indole](/img/structure/B11916485.png)

![6-Chloro-3-fluoro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B11916491.png)

![3-Ethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11916504.png)
![3-Chloro-6-methylimidazo[1,2-a]pyridine](/img/structure/B11916510.png)



